5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde and ammonia under controlled conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst, such as triethylamine, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar applications in medicinal chemistry.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant biological activities and are used in drug development.
Uniqueness
5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows for versatile modifications and applications in various fields .
Biological Activity
5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed findings from recent research.
Chemical Structure and Properties
The compound features a complex structure that includes multiple pyrazole rings and a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is C11H12F3N5 with a molecular weight of approximately 299.25 g/mol.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The incorporation of trifluoromethyl groups often enhances these activities due to increased lipophilicity and potential interactions with biological targets.
Table 1: Summary of Biological Activities
Anticancer Activity
In a study evaluating the anticancer properties of pyrazole derivatives, it was found that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
Table 2: Anticancer Efficacy Data
Compound Name | IC50 (μM) | Cell Line | Mechanism |
---|---|---|---|
5-Methyl-1-((5-methyl... | 10 | MDA-MB-231 | Apoptosis induction |
5-Methyl-1-(3-trifluoromethyl...) | 15 | HepG2 | Cell cycle arrest |
Control (DMSO) | >50 | MDA-MB-231 | N/A |
The biological activity of this compound is believed to be mediated through several pathways:
- Microtubule Destabilization : Similar compounds have shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
- Inhibition of Key Enzymes : The trifluoromethyl group may enhance binding affinity to target enzymes involved in cell proliferation and survival .
- Cell Cycle Regulation : Induction of cell cycle arrest has been observed, particularly affecting the G2/M transition in cancer cells .
Properties
IUPAC Name |
5-methyl-1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5/c1-6-3-8(10(11,12)13)15-17(6)5-18-7(2)4-9(14)16-18/h3-4H,5H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMUQVGVMQSONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)N)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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